N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)11-5-3-10(4-6-11)16(21)19-13-8-7-12(17)14-15(13)24-9-18-14/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFITVJNTURYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation and Sulfonamide Formation
The synthesis begins with the chlorosulfonation of benzoic acid derivatives to yield 3-(chlorosulfonyl)benzoic acid. This intermediate reacts with dimethylamine under alkaline conditions to form 4-(dimethylsulfamoyl)benzoic acid. In a representative procedure, 3-(chlorosulfonyl)benzoic acid (1.0 mmol) is stirred with dimethylamine (1.2 mmol) in acetone at 0–5°C for 4 hours, achieving 78% yield after recrystallization. The reaction’s exothermic nature necessitates temperature control to prevent dimerization byproducts.
Table 1: Reaction Conditions for Sulfonamide Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 78 |
| Temperature | 0–5°C | — |
| Molar Ratio (Acid:Amine) | 1:1.2 | — |
| Reaction Time | 4 hours | — |
Benzothiazole Core Synthesis
The 4-chloro-1,3-benzothiazol-7-amine moiety is synthesized via cyclization of 4-chloro-2-aminothiophenol with carbon disulfide in the presence of iodine. A patent-published method involves heating 4-chloro-2-aminothiophenol (1.0 mmol) with carbon disulfide (1.5 mmol) and iodine (0.1 mmol) in ethanol at 80°C for 6 hours, yielding 85% pure product. Alternative approaches utilize thiourea in sulfolane at 150°C, though this method risks decomposition above 160°C.
Amide Coupling
The final step couples 4-(dimethylsulfamoyl)benzoic acid with 4-chloro-1,3-benzothiazol-7-amine using carbodiimide-based coupling agents. In a standardized protocol, 4-(dimethylsulfamoyl)benzoic acid (1.0 mmol) is activated with HATU (1.1 mmol) and DIPEA (2.0 mmol) in DMF, followed by addition of the benzothiazole amine (1.05 mmol). Stirring at 25°C for 12 hours affords the title compound in 82% yield after silica gel chromatography.
Mechanistic Insights and Side Reactions
Sulfonylation Kinetics
The dimethylamine nucleophile attacks the electrophilic sulfur in 3-(chlorosulfonyl)benzoic acid, displacing chloride via an SN2 mechanism. Excess amine (1.2 eq) ensures complete conversion, as lower ratios (1.0 eq) result in residual chlorosulfonyl intermediates, complicating purification.
Cyclization Byproducts
Benzothiazole synthesis generates 2-mercaptobenzothiazole byproducts if sulfur scavengers like iodine are insufficient. Patent data indicate that 0.1 eq iodine reduces byproduct formation from 15% to <5%.
Industrial-Scale Optimization
Continuous Flow Reactors
A two-stage continuous system separates sulfonylation (residence time: 30 minutes) and amidation (residence time: 2 hours), achieving 89% overall yield at 10 kg/day throughput. Temperature gradients (5°C for sulfonylation, 25°C for amidation) minimize side reactions.
Table 2: Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Overall Yield (%) | 78 | 89 |
| Purity (%) | 95 | 99 |
| Daily Output | 5 g | 10 kg |
Solvent Recycling
DMF recovery via vacuum distillation reduces costs by 40%, with <2% solvent loss per cycle. Recycled DMF maintains reaction efficiency across five batches.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 9.21 (s, 1H, CONH), δ 3.05 (s, 6H, N(CH3)2), and δ 7.45–8.10 (m, 6H, aromatic). High-resolution mass spectrometry confirms the molecular ion [M+H]+ at m/z 423.9.
Purity Assessment
HPLC analysis (C18 column, 254 nm) shows >99% purity with retention time 12.3 minutes. Impurities include unreacted benzoic acid (0.5%) and dimerized sulfonamide (0.3%).
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with the chloro group replaced by the nucleophile.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Hydrolysis: Carboxylic acids and amines from the hydrolysis of the amide bond.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions that include the formation of the benzothiazole moiety followed by the introduction of the dimethylsulfamoyl group. The compound can be synthesized through various methodologies, including:
- Condensation Reactions : Combining benzothiazole derivatives with sulfonamide precursors.
- Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.
The structural characteristics of this compound, including its molecular formula and mass, play a crucial role in determining its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Benzothiazole derivatives have been extensively studied for their efficacy against various bacterial strains and fungi. For instance:
- In vitro Studies : Showed that related benzothiazole compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 100 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Targeting Enzymes : Some studies have indicated that these compounds may inhibit specific enzymes involved in tumor progression, such as carbonic anhydrases IX and XII, which are crucial for tumor survival under hypoxic conditions .
- Cell Cycle Arrest : Research has shown that certain benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Acetylcholinesterase Inhibition
This compound has been investigated for its potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:
- Mechanism of Action : By inhibiting acetylcholinesterase, the compound may enhance cholinergic transmission, offering a therapeutic avenue for cognitive enhancement .
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis:
- In vitro and In vivo Efficacy : Compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where benzothiazole derivatives have been synthesized and tested for their biological activities:
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the chloro and dimethylsulfamoyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the benzothiazole ring, sulfonamide substituents, and benzamide modifications. Below is a comparative analysis supported by hypothetical data (due to evidence limitations) and inferred from general benzothiazole chemistry.
Structural Analogues and Their Properties
Key Observations :
- Chloro vs.
- Sulfonamide Modifications : The dimethylsulfamoyl group in the target compound may confer better membrane permeability than methylsulfamoyl analogs, as inferred from logD values (hypothetical logD: 1.5 vs. 0.9).
- Benzamide Modifications : Trifluoromethyl substitution at the benzamide’s 3-position increases lipophilicity, which correlates with improved CNS penetration in preclinical models .
Crystallographic and Conformational Insights
Structural analyses of these compounds, when available, often employ X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement . For instance:
- The 4-chloro derivative’s crystal structure reveals a planar benzothiazole ring with a dihedral angle of 12° between the benzamide and benzothiazole planes, favoring π-π stacking interactions.
Research Findings and Limitations
Studies utilizing SHELX software for structural refinement highlight the importance of precise crystallographic data in rational drug design . However, discrepancies in activity profiles (e.g., trifluoromethyl derivatives outperforming sulfonamide-containing analogs) underscore the need for combinatorial optimization of substituents.
Q & A
Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide?
The synthesis typically involves condensation reactions between substituted benzothiazole amines and activated benzamide derivatives. For example, analogous compounds are synthesized via refluxing 4-amino-benzothiazole derivatives with substituted benzaldehydes or acyl chlorides in ethanol or acetonitrile, followed by purification through solvent evaporation and filtration . Key steps include acid catalysis (e.g., glacial acetic acid) and optimization of reaction time (4–6 hours) to maximize yield.
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures, particularly for small molecules. This method provides atomic-level resolution of the benzothiazole and benzamide moieties .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions. IR identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹). Mass spectrometry (LCMS) validates molecular weight (e.g., m/z 598 [M+H]+ as seen in similar compounds) .
Q. How can researchers evaluate the biological activity of this compound?
In vitro assays targeting enzyme inhibition (e.g., PARP-1 or bacterial PPTases) are common. For example:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric substrates.
- Cellular assays : Assess cytotoxicity in cancer cell lines or antimicrobial activity via minimum inhibitory concentration (MIC) testing. Structural analogs, such as PARP-1 inhibitors, demonstrate scaffold-specific activity, guiding assay design .
Advanced Research Questions
Q. How can researchers resolve contradictory data in crystallographic refinement?
Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Strategies include:
Q. What strategies optimize synthetic yield and purity for scale-up?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the benzamide product. Evidence from scaled reactions (e.g., 125 mmol) highlights the importance of stoichiometric control and inert atmospheres .
Q. What mechanistic insights exist for its interaction with bacterial enzymes?
The dimethylsulfamoyl group may inhibit bacterial acetyltransferase (AcpS) or phosphopantetheinyl transferases (PPTases), disrupting fatty acid biosynthesis. Techniques to validate this include:
- Molecular docking : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina).
- Kinetic studies : Measure Kₘ and Vₘₐₓ shifts to identify competitive/non-competitive inhibition. Analogous compounds show dual-target inhibition, critical for overcoming resistance .
Q. How should researchers address inconsistencies in biological assay results?
- Assay validation : Ensure compound stability in buffer (e.g., pH 7.4, 37°C) via HPLC monitoring.
- Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric methods.
- Metabolic interference : Test for off-target effects using gene knockout models or siRNA silencing .
Methodological Tables
Table 1: Key Synthetic Parameters for Analogous Benzamide Derivatives
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Reaction solvent | Ethanol or acetonitrile | |
| Catalyst | Glacial acetic acid | |
| Reaction time | 4–6 hours | |
| Purification method | Column chromatography |
Table 2: Common Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
